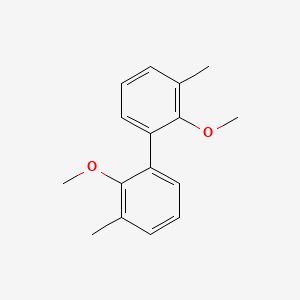
2,2'-Dimethoxy-3,3'-dimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H18O2. It is a derivative of biphenyl, characterized by the presence of two methoxy groups and two methyl groups attached to the biphenyl core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, aryl halides are reacted with aryl boronic acids in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides high yields of the desired biphenyl derivative .
Industrial Production Methods
Industrial production of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high efficiency and cost-effectiveness, ensuring the consistent production of the compound with minimal impurities. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl depends on its specific application. In catalytic processes, the compound can act as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene: Similar in structure but with a naphthalene core instead of biphenyl.
(2,2’-dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core. The presence of both methoxy and methyl groups provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
32750-25-7 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
2-methoxy-1-(2-methoxy-3-methylphenyl)-3-methylbenzene |
InChI |
InChI=1S/C16H18O2/c1-11-7-5-9-13(15(11)17-3)14-10-6-8-12(2)16(14)18-4/h5-10H,1-4H3 |
InChI-Schlüssel |
UWROVQGKSVCKRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
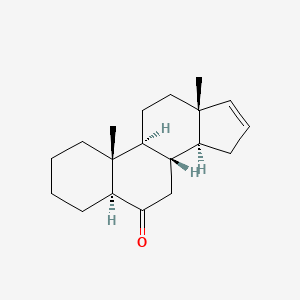

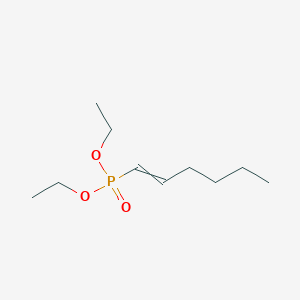

![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)

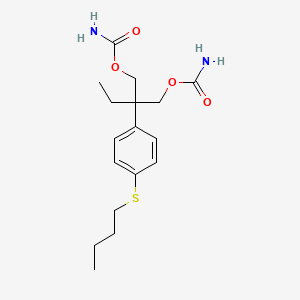
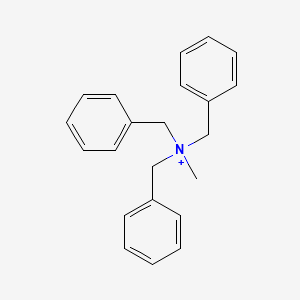
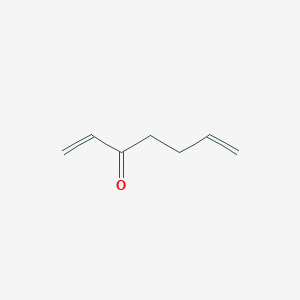
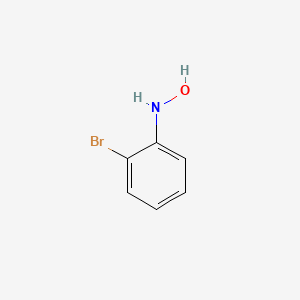
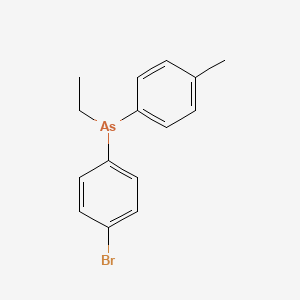
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)

